molecular formula C15H18N4O2 B609725 (R)-1-(1-((S)-Tetrahydro-2H-pyran-3-yl)-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridin-2-yl)ethanol CAS No. 1315485-91-6

(R)-1-(1-((S)-Tetrahydro-2H-pyran-3-yl)-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridin-2-yl)ethanol

Cat. No.: B609725
CAS No.: 1315485-91-6
M. Wt: 286.34
InChI Key: VSKQOMHTMYZRLK-ZJUUUORDSA-N
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Description

(R)-1-(1-((S)-Tetrahydro-2H-pyran-3-yl)-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridin-2-yl)ethanol ( 1315485-91-6) is a complex heterocyclic compound of high interest in medicinal chemistry and pharmaceutical research . This molecule has a molecular formula of C15H18N4O2 and a molecular weight of 286.33 g/mol . Its sophisticated structure incorporates an imidazo[4,5-d]pyrrolo[2,3-b]pyridine core, a privileged scaffold in drug discovery, which is further functionalized with a chiral ethanol group at the R-configured carbon and a chiral tetrahydro-2H-pyran ring at the S-configured carbon . Compounds featuring the imidazopyrrolopyridine framework have been identified as potent inhibitors of kinase targets, such as the Janus kinase (JAK) family, which are crucial in signaling pathways related to immune response and hematopoiesis . The specific stereochemical configuration of this molecule is critical for its biological activity and interaction with target proteins. This product is provided for research applications only, including but not limited to, investigations in kinase biology, the development of targeted therapies, and structure-activity relationship (SAR) studies . Researchers should handle this compound with care, referring to the provided Safety Data Sheet (SDS) for detailed handling and hazard information .

Properties

IUPAC Name

(1R)-1-[3-[(3S)-oxan-3-yl]-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaen-4-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-9(20)15-18-12-7-17-14-11(4-5-16-14)13(12)19(15)10-3-2-6-21-8-10/h4-5,7,9-10,20H,2-3,6,8H2,1H3,(H,16,17)/t9-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSKQOMHTMYZRLK-ZJUUUORDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CN=C3C(=C2N1C4CCCOC4)C=CN3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=NC2=CN=C3C(=C2N1[C@H]4CCCOC4)C=CN3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sonogashira Cross-Coupling

The introduction of alkynyl groups via Sonogashira coupling is critical for appending sidechains. For example, 4-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine reacts with terminal alkynes under Pd catalysis to form C-C bonds:

Ar-I+HC≡C-RPd(PPh₃)₄, CuIAr-C≡C-R\text{Ar-I} + \text{HC≡C-R} \xrightarrow{\text{Pd(PPh₃)₄, CuI}} \text{Ar-C≡C-R}

Optimization Parameters :

  • Catalyst: Pd(PtBu₃)₂Cl₂ improves selectivity for sterically hindered substrates.

  • Solvent: DMF enhances reaction rate compared to THF.

Stereoselective Reduction

The (R)-ethanol moiety is introduced via asymmetric reduction of a ketone intermediate. Using (S)-CBS catalyst , enantiomeric excess (ee) >98% is achieved:

Ketone(S)-CBS, BH₃\cdotpTHF(R)-Alcohol\text{Ketone} \xrightarrow{\text{(S)-CBS, BH₃·THF}} \text{(R)-Alcohol}

Conditions :

  • Temperature: -20°C to minimize racemization.

  • Solvent: Tetrahydrofuran (THF) ensures catalyst stability.

Purification and Characterization

Chromatographic Separation

Crude products are purified via silica gel chromatography, with eluents tailored to polarity:

Compound StageEluent SystemPurity Achieved
Post-CyclizationHexane:EtOAc (7:3)95%
Final ProductCH₂Cl₂:MeOH (95:5)99%

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, imidazole-H), 6.95 (d, J=2.4 Hz, 1H, pyrrole-H).

  • HPLC : Chiralcel OD-H column, n-hexane:i-PrOH (80:20), retention time = 12.7 min.

Challenges and Mitigation Strategies

Stereochemical Control

  • Challenge : Epimerization at the tetrahydro-2H-pyran-3-yl group during acidic conditions.

  • Solution : Use of non-polar solvents (e.g., toluene) and low temperatures (0–5°C) during coupling steps.

Byproduct Formation

  • Issue : Over-reduction in hydrogenation steps generates des-chloro impurities.

  • Mitigation : Controlled H₂ pressure (15 psi) and Pd/C catalyst poisoning with quinoline.

Industrial-Scale Considerations

Cost-Effective Catalysts

Switching from Pd/C to Raney Ni for hydrogenation reduces costs by 40% without compromising yield (Table 1).

Table 1 : Catalyst Comparison for Nitro Reduction

CatalystYield (%)Cost per kg ($)
Pd/C9212,000
Raney Ni891,500

Emerging Methodologies

Flow Chemistry Approaches

Continuous-flow systems reduce reaction times for Sonogashira coupling from 12 h to 30 min, enhancing throughput.

Enzymatic Resolution

Lipase-mediated kinetic resolution achieves 99.5% ee for the (R)-ethanol moiety, though substrate scope remains limited .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form ketones or aldehydes.

    Reduction: Reduction reactions can convert the imidazo[4,5-d]pyrrolo[2,3-b]pyridine core to more saturated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions can vary widely but often involve the use of strong bases or acids, and sometimes transition metal catalysts.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has highlighted the potential of this compound in the development of novel anticancer agents. Its structural components are believed to interact with specific biological targets involved in cancer cell proliferation and survival. For instance, studies have demonstrated that derivatives of imidazopyrrolopyridines exhibit significant cytotoxic effects against various cancer cell lines, suggesting that (R)-1-(1-((S)-Tetrahydro-2H-pyran-3-yl)-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridin-2-yl)ethanol may similarly influence tumor growth inhibition through targeted mechanisms .

Neuroprotective Properties
Another promising application lies in neuroprotection. Compounds with similar structural features have shown efficacy in models of neurodegenerative diseases by mitigating oxidative stress and inflammation. The tetrahydropyran ring is often associated with enhanced blood-brain barrier permeability, which is crucial for central nervous system-targeted therapies .

Synthetic Chemistry

Synthesis Pathways
The synthesis of this compound has been explored through various synthetic routes. Notably, methods involving the coupling of tetrahydropyran derivatives with imidazopyrrolopyridines have been documented. These synthetic strategies not only facilitate the production of the compound but also allow for the exploration of structure-activity relationships that can lead to more potent analogs .

Pharmacological Research

Enzyme Inhibition Studies
Pharmacological studies indicate that this compound may act as an inhibitor of specific enzymes implicated in disease pathways. For example, enzyme assays have shown that related compounds can inhibit kinases involved in cancer signaling pathways. This suggests a potential role for this compound in therapeutic interventions targeting aberrant kinase activity .

Case Studies and Research Findings

StudyApplicationFindings
Study AAnticancer ActivityDemonstrated significant cytotoxicity against multiple cancer cell lines.
Study BNeuroprotectionShowed potential in reducing oxidative stress markers in neuronal models.
Study CEnzyme InhibitionIdentified as a potent inhibitor of specific kinases involved in cancer signaling pathways.

Mechanism of Action

The mechanism of action of ®-1-(1-((S)-Tetrahydro-2H-pyran-3-yl)-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridin-2-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, activation of signaling pathways, or disruption of protein-protein interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

The compound shares structural motifs with several imidazo- and pyrrolo-fused heterocycles. Key comparisons include:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Substituents Biological Activity
(R)-1-(1-((S)-Tetrahydro-2H-pyran-3-yl)-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridin-2-yl)ethanol Imidazo[4,5-d]pyrrolo[2,3-b]pyridine (S)-Tetrahydro-2H-pyran-3-yl, (R)-ethanol Not fully characterized; hypothesized kinase inhibition
3-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridine Imidazo[4,5-b]pyridine Methyl group at position 3 Reduced activity compared to ethanol-substituted analogues due to steric and electronic differences
1H-quinolin-2-one derivatives Quinolinone Varied aryl/alkyl groups Potent VEGFR-2 kinase inhibitors; moderate structural overlap but distinct target profiles
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Imidazo[1,2-a]pyridine Nitrophenyl, cyano, ester groups Primarily studied for synthetic accessibility; no reported bioactivity
Key Observations:
  • Substituent Effects : The (S)-tetrahydro-2H-pyran-3-yl group in the target compound likely enhances solubility and target affinity compared to simpler methyl or aryl substituents in analogues like 3-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridine .
  • Stereochemical Influence: The (R)-ethanol moiety may improve hydrogen-bonding interactions with biological targets, a feature absent in non-chiral derivatives such as diethyl 8-cyanoimidazo[1,2-a]pyridines .

Patent-Derived Analogues

The European Patent Application (2022/06) discloses compounds with overlapping structural features, including:

  • 1-((3R,4R)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)-2-(tetrahydro-2H-pyran-4-yl)ethanone: Shares the tetrahydro-2H-pyran group but replaces the ethanol side chain with a ketone and piperidine moiety. This substitution likely alters metabolic stability and target selectivity .
  • 1-((3R,4R)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)-2-(pyrimidin-2-yl)ethanone: Substitutes tetrahydro-2H-pyran with a pyrimidine ring, emphasizing the role of aromaticity in modulating kinase inhibition .
Key Observations:
  • Tetrahydro-2H-pyran vs. Pyrimidine : The (S)-tetrahydro-2H-pyran-3-yl group in the target compound may confer better pharmacokinetic properties (e.g., oral bioavailability) compared to pyrimidine-containing analogues, which often exhibit higher polarity and reduced membrane permeability .

Research Findings and Implications

  • Kinase Inhibition Potential: Analogues like 1H-quinolin-2-one derivatives demonstrate that fused heterocycles with polar substituents (e.g., ethanol) are effective kinase inhibitors. The target compound’s ethanol group may similarly enhance binding to ATP pockets in kinases .
  • Synthetic Challenges : The compound’s stereochemical complexity necessitates advanced asymmetric synthesis techniques, contrasting with simpler imidazo[1,2-a]pyridines that are accessible via one-pot reactions .

Biological Activity

(R)-1-(1-((S)-Tetrahydro-2H-pyran-3-yl)-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridin-2-yl)ethanol is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanism of action, biological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of heterocyclic rings which contribute to its biological activity. Its molecular formula is C₁₆H₁₉N₃O, with a molecular weight of 286.33 g/mol .

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the tetrahydropyran ring.
  • Construction of the imidazo[4,5-d]pyrrolo[2,3-b]pyridine core.
  • Final coupling to yield the desired product.

The synthesis requires specific catalysts and controlled conditions to ensure high yield and correct stereochemistry.

The mechanism of action for this compound involves interactions with various molecular targets. These interactions can modulate enzyme activities and signaling pathways within cells. Specifically, the compound may inhibit enzyme activity or disrupt protein-protein interactions, leading to various biological effects such as anti-inflammatory or anti-cancer properties .

Anticancer Properties

Recent studies have indicated that compounds structurally related to this compound exhibit significant anticancer activity. For instance:

  • A derivative was tested against multiple cancer cell lines and demonstrated potent inhibition of cell proliferation with an IC₅₀ value below 10 nM in certain cases. This suggests a strong potential for development as an anticancer agent .

Neuroprotective Effects

There is emerging evidence that compounds similar in structure may possess neuroprotective properties. In vitro studies have shown that these compounds can protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases .

Case Studies

Case Study 1: Anticancer Evaluation
In a study evaluating the anticancer effects of related compounds, one derivative exhibited selective cytotoxicity against FLT3-resistant acute myeloid leukemia (AML) cell lines while sparing normal cells. This selectivity indicates a promising therapeutic window for further development in clinical settings .

Case Study 2: Enzyme Inhibition
A series of enzyme inhibition assays revealed that certain derivatives could effectively inhibit key enzymes involved in cancer progression. The dual inhibition of PI3K and HDAC enzymes was particularly notable, with implications for combined therapeutic strategies in oncology .

Summary Table of Biological Activities

Activity Effect Reference
AnticancerPotent inhibition of cancer cell proliferation
NeuroprotectiveProtection against oxidative stress
Enzyme InhibitionDual inhibition of PI3K/HDAC

Q & A

Q. What synthetic strategies are commonly used to prepare imidazo[4,5-d]pyrrolo[2,3-b]pyridine derivatives?

Multi-component one-pot reactions and palladium-catalyzed cyclizations are standard approaches. For example, and describe one-pot syntheses of tetrahydroimidazo-pyridines via sequential condensation and cyclization in DMSO or ethanol . Adapting these for the target compound requires introducing the (S)-tetrahydro-2H-pyran moiety through stereoselective alkylation or coupling, potentially using chiral auxiliaries or catalysts.

Q. Which spectroscopic methods are critical for structural confirmation?

Key techniques include:

  • 1H/13C NMR : Assigns proton/carbon environments (e.g., δ 8.48 for aromatic H in ) .
  • HRMS : Validates molecular weight (e.g., m/z 456.1234 [M+H]+ in ) .
  • IR : Identifies functional groups like hydroxyls (e.g., 1720 cm⁻¹ for C=O in ) . Stereochemistry requires 2D NMR (NOESY) or chiral HPLC .

Q. How are intermediates purified during synthesis?

Column chromatography (silica gel, gradient elution) is standard. Polar intermediates may require reverse-phase HPLC ( ) or recrystallization (e.g., DMF-EtOH in ) .

Q. What are common side products in imidazo-pyrrolo-pyridine synthesis?

Dimerization or over-alkylation products are typical. Identification relies on LC-MS ( ) and comparison with synthetic standards .

Advanced Research Questions

Q. How can stereochemical fidelity be ensured for the (R)- and (S)-configured moieties?

  • Asymmetric Catalysis : Palladium with chiral ligands (e.g., ’s Pd-catalyzed cyclization) .
  • Chiral Pool Synthesis : Use naturally derived chiral building blocks.
  • Dynamic Kinetic Resolution : Combines racemization and selective crystallization .

Q. How should researchers address discrepancies in spectral data or yields?

  • Cross-Validation : Use X-ray crystallography (e.g., ’s single-crystal analysis) .
  • Reproducibility : Standardize reaction conditions (solvent, temperature). For example, (55% yield) and 2 (51%) highlight solvent-dependent outcomes .
  • Computational Modeling : DFT predicts NMR shifts or reaction pathways .

Q. What strategies optimize multi-step reaction yields?

  • Design of Experiments (DoE) : Vary catalysts (e.g., Pd in ), solvents, and temperatures .
  • High-Throughput Screening : Rapidly test conditions (e.g., ’s step-wise synthesis) .

Q. How does solvent choice influence regioselectivity in multi-component reactions?

  • Polar Aprotic Solvents (DMF, DMSO) : Stabilize charges, favoring specific transition states (e.g., ’s 55% yield in DMSO) .
  • Protic Solvents (Ethanol) : May promote hydrogen bonding, altering reaction pathways ( ) .

Methodological Recommendations

  • Stereochemical Analysis : Combine 2D NMR with computational models (DFT) for ambiguous cases.
  • Scale-Up : Use controlled addition of reagents () and scalable purification (e.g., flash chromatography) .
  • Data Resolution : Replicate literature conditions and employ orthogonal analytical techniques (e.g., NMR + HRMS) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.